molecular formula C8H8F2N2O2 B13538953 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine

2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine

Cat. No.: B13538953
M. Wt: 202.16 g/mol
InChI Key: HBOSPZDJOCQBFY-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine: is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine typically involves the introduction of difluoromethyl groups to a nitrophenyl ethanamine precursor. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process often requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,2-Difluoro-2-(3-aminophenyl)ethan-1-amine .

Scientific Research Applications

Chemistry: In chemistry, 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties, such as increased resistance to degradation and enhanced performance in extreme conditions .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions. Additionally, the nitro group can participate in redox reactions, influencing the compound’s activity and stability .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

2,2-difluoro-2-(3-nitrophenyl)ethanamine

InChI

InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-2-1-3-7(4-6)12(13)14/h1-4H,5,11H2

InChI Key

HBOSPZDJOCQBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)(F)F

Origin of Product

United States

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